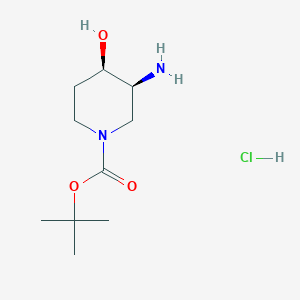
t-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate hydrochloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate hydrochloride, commonly referred to as TB-AHP, is a highly reactive, colorless crystalline compound. It is a readily available, low-cost and highly versatile reagent that is used in various scientific research applications, such as organic synthesis, drug discovery and biochemistry. TB-AHP is a versatile compound that can be used in a variety of ways, from the synthesis of complex molecules to the study of biochemical and physiological effects.
科学的研究の応用
TB-AHP is a highly versatile reagent and has a wide range of applications in scientific research. It is used in organic synthesis to produce a variety of compounds, including drugs, dyes, and polymers. TB-AHP is also used in the study of biochemical and physiological effects, as it can be used to study the effects of various compounds on cells, tissues, and organs. It is also used in drug discovery, as it can be used to identify novel compounds with potential therapeutic effects.
作用機序
The mechanism of action of TB-AHP is not fully understood, however, it is known to act as a catalyst for various reactions. TB-AHP acts as a proton donor, transferring a proton from the substrate to the reaction product. This proton transfer is necessary for the reaction to take place and is the basis of the reaction mechanism.
Biochemical and Physiological Effects
TB-AHP has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of nitric oxide, which is an important molecule involved in many cellular processes. TB-AHP has also been shown to modulate the activity of certain enzymes and to have anti-inflammatory effects. In addition, TB-AHP has been shown to have an effect on the regulation of cell growth and differentiation.
実験室実験の利点と制限
The main advantage of using TB-AHP in laboratory experiments is its low cost and high reactivity. TB-AHP is a highly reactive reagent and can be used to synthesize a variety of compounds in a relatively short amount of time. However, TB-AHP is also a highly toxic compound and should be handled with caution. It is important to use protective equipment when handling TB-AHP, as it can cause skin irritation and respiratory problems.
将来の方向性
TB-AHP has a wide range of potential applications in scientific research, and there are many potential future directions for research. One potential future direction is the development of new drugs or other compounds that can be synthesized using TB-AHP. Additionally, there is potential for further research into the biochemical and physiological effects of TB-AHP, as well as its potential therapeutic applications. There is also potential for further research into the use of TB-AHP as a catalyst for organic synthesis, as well as its potential use in the synthesis of polymers and dyes. Finally, there is potential for further research into the safety and toxicity of TB-AHP, as well as the development of safer methods for handling the compound.
合成法
TB-AHP can be synthesized from 1-piperidinecarboxylic acid and t-butyl chloride in the presence of anhydrous sodium acetate. The synthesis is carried out in a three-step process, which involves the reaction of 1-piperidinecarboxylic acid with t-butyl chloride, followed by the addition of anhydrous sodium acetate, and finally the reaction of the resulting product with hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen, and the final product is a white crystalline powder.
特性
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDPMQUQHWZIB-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

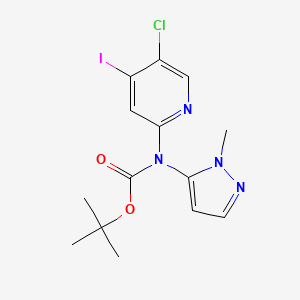
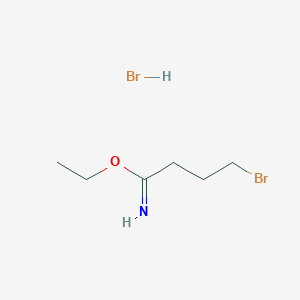
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
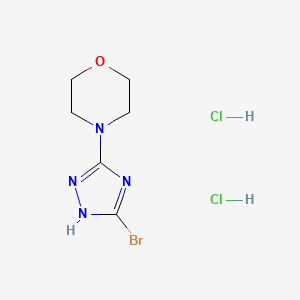
![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)
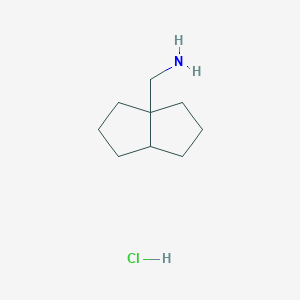
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)


![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)